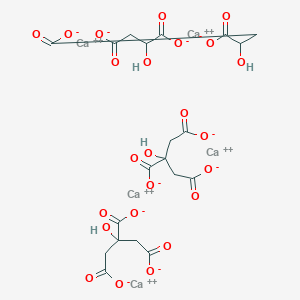
(S)-2-((tert-butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((tert-butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group, a pyridin-3-yl group, and an amino acid backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its structural complexity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Coupling Reaction: The protected amino acid is then coupled with a pyridin-3-yl derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The pyridin-3-yl group can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid, TFA) to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃
Reduction: LiAlH₄, NaBH₄
Substitution: TFA for Boc deprotection
Major Products
Oxidation: Oxidized pyridin-3-yl derivatives
Reduction: Reduced amino acid derivatives
Substitution: Free amine derivatives after Boc deprotection
科学研究应用
Chemistry
In organic synthesis, (S)-2-((tert-butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
This compound can be used in the study of enzyme-substrate interactions due to its structural similarity to natural amino acids. It can also serve as a probe in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit biological activity, making it a candidate for drug development. Its structure allows for modifications that can enhance binding affinity and specificity to biological targets.
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. Its stability and reactivity make it suitable for large-scale production processes.
作用机制
The mechanism by which (S)-2-((tert-butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid exerts its effects depends on its specific application. In enzyme inhibition studies, it may act by mimicking the natural substrate, binding to the active site, and preventing the enzyme from catalyzing its normal reaction. The molecular targets and pathways involved would vary based on the specific biological context.
相似化合物的比较
Similar Compounds
(S)-2-((tert-butoxycarbonyl)amino)propanoic acid: Lacks the pyridin-3-yl group, making it less complex.
(S)-2-((tert-butoxycarbonyl)(phenyl)amino)propanoic acid: Contains a phenyl group instead of a pyridin-3-yl group, which may alter its reactivity and biological activity.
Uniqueness
(S)-2-((tert-butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid is unique due to the presence of both the Boc protecting group and the pyridin-3-yl group. This combination provides a balance of stability and reactivity, making it versatile for various synthetic and research applications. Its chiral nature also adds to its value in the synthesis of enantiomerically pure compounds.
属性
分子式 |
C13H18N2O4 |
|---|---|
分子量 |
266.29 g/mol |
IUPAC 名称 |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl-pyridin-3-ylamino]propanoic acid |
InChI |
InChI=1S/C13H18N2O4/c1-9(11(16)17)15(10-6-5-7-14-8-10)12(18)19-13(2,3)4/h5-9H,1-4H3,(H,16,17)/t9-/m0/s1 |
InChI 键 |
UJMZRFRMINOTOG-VIFPVBQESA-N |
手性 SMILES |
C[C@@H](C(=O)O)N(C1=CN=CC=C1)C(=O)OC(C)(C)C |
规范 SMILES |
CC(C(=O)O)N(C1=CN=CC=C1)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


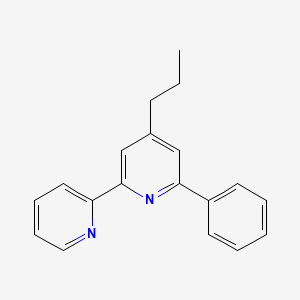
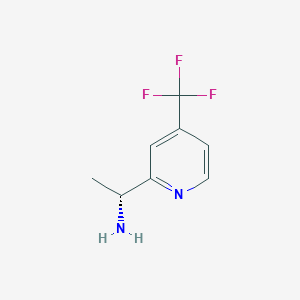
![4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B13108079.png)

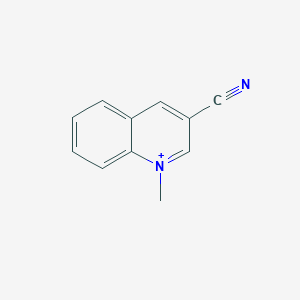
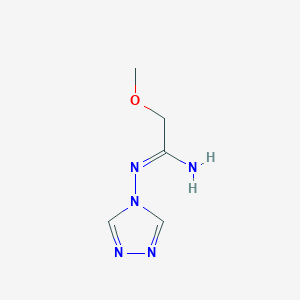


![N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide](/img/structure/B13108117.png)
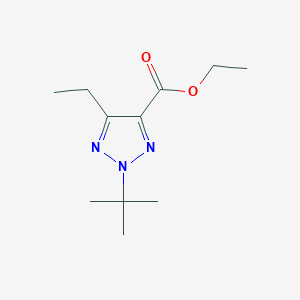
![Methyl ((2S)-1-((2S)-2-(5-(10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate](/img/structure/B13108128.png)
